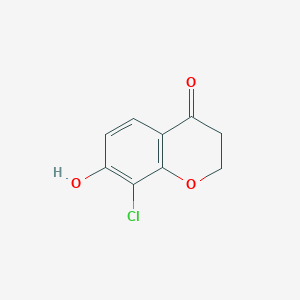

8-Chloro-7-hydroxychroman-4-one

Description

Significance of the Chroman-4-one Core in Medicinal Chemistry Research

The chroman-4-one core is considered a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net Its structural rigidity, combined with the presence of a ketone group and an oxygen atom within the heterocyclic ring, allows for various molecular interactions, including hydrogen bonding and pi-stacking, with biological macromolecules. This inherent versatility has made the chroman-4-one nucleus a focal point for the development of new therapeutic agents. rsc.org

Overview of Biologically Active Chroman-4-one Derivatives

The chroman-4-one family is structurally diverse, with derivatives categorized based on their substitution patterns. nih.govresearchgate.net These include flavanones (2-phenyl-chroman-4-ones), isoflavanones (3-phenyl-chroman-4-ones), and other modified structures. researchgate.net Many of these derivatives have demonstrated significant biological effects, highlighting the therapeutic potential of this chemical class.

For instance, certain chroman-4-one derivatives have been investigated for their antiparasitic activity, showing inhibitory effects against enzymes like pteridine (B1203161) reductase 1 (PTR1) from Trypanosoma brucei and Leishmania major. nih.gov Others have been developed as selective inhibitors of sirtuin 2 (SIRT2), a protein deacetylase implicated in aging-related diseases, with some compounds exhibiting antiproliferative properties in cancer cell lines. acs.orgacs.org The antioxidant potential of chroman-4-one derivatives has also been a subject of study, with compounds like 7-hydroxychroman-2-carboxylic acid N-alkyl amides showing potent inhibition of lipid peroxidation. nih.govkoreascience.kr

Table 1: Examples of Biologically Active Chroman-4-one Derivatives

| Derivative Class | Example Compound | Biological Activity | Research Focus |

|---|---|---|---|

| Flavanones | Naringenin | Antioxidant, Anti-inflammatory | Natural product bioactivity |

| Isoflavanones | - | Various, including anticancer | Synthetic derivative exploration |

| Substituted Chroman-4-ones | 2-alkyl-6,8-disubstituted-chroman-4-ones | SIRT2 Inhibition | Neurodegenerative disorders |

| Chroman-4-one Amides | 7-hydroxychroman-2-carboxylic acid N-alkyl amides | Antioxidant | Oxidative stress mitigation |

| Benzylidene-4-chromanones | 3-benzylidene-4-chromanones | Antimycobacterial, Cytotoxic | Infectious diseases, Cancer |

Rationale for Academic Investigation of 8-Chloro-7-hydroxychroman-4-one and Related Structures

While direct research on this compound is not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the established knowledge of the chroman-4-one scaffold and the influence of its substituents. The specific placement of a chloro group at the 8-position and a hydroxyl group at the 7-position suggests a targeted approach to modulate the electronic and steric properties of the molecule, potentially influencing its biological activity.

The introduction of a halogen, such as chlorine, at the C-8 position can significantly alter the lipophilicity and electronic nature of the aromatic ring. This modification can impact the compound's ability to cross biological membranes and its binding affinity to target proteins. For example, studies on other heterocyclic scaffolds, such as 8-hydroxyquinolines, have shown that chlorination can enhance antiviral and other biological activities. nih.gov

The presence of a hydroxyl group at the C-7 position is a common feature in many biologically active chroman-4-ones and is known to contribute to their antioxidant properties through hydrogen donation. researchgate.net The synthesis of 7-hydroxychroman-4-one itself is a well-established process, often starting from resorcinol (B1680541). researchgate.net Furthermore, the combination of hydroxyl and other substituents on the chroman-4-one ring has been explored in the development of antioxidants. nih.govresearchgate.net

The academic interest in this compound likely stems from its potential as a novel scaffold for developing agents with tailored pharmacological profiles. The specific substitution pattern could lead to enhanced potency, selectivity, or altered pharmacokinetic properties compared to previously studied chroman-4-one derivatives. For instance, the synthesis of a related isoflavone, 8-chloro-3',4',5,7-tetrahydroxyisoflavone, highlights the interest in chlorinated and hydroxylated chroman-based structures for their potential antioxidant activity. nih.gov Therefore, this compound represents a logical next step in the systematic exploration of the chemical space around the chroman-4-one core, aiming to uncover new structure-activity relationships and identify novel lead compounds for drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClO3 |

|---|---|

Molecular Weight |

198.60 g/mol |

IUPAC Name |

8-chloro-7-hydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C9H7ClO3/c10-8-7(12)2-1-5-6(11)3-4-13-9(5)8/h1-2,12H,3-4H2 |

InChI Key |

MEHKJOFQLZLBQW-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1=O)C=CC(=C2Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 8 Chloro 7 Hydroxychroman 4 One

Strategies for the Synthesis of 8-Chloro-7-hydroxychroman-4-one

The synthesis of the this compound core can be approached through several established routes, primarily involving the formation of the heterocyclic pyranone ring onto a pre-functionalized benzene precursor.

A versatile and efficient one-step method for synthesizing chroman-4-one scaffolds involves a base-promoted aldol (B89426) condensation followed by an intramolecular oxa-Michael addition. nih.gov This strategy typically begins with a substituted 2'-hydroxyacetophenone which reacts with an aldehyde in the presence of a base. nih.gov

For the synthesis of this compound, the logical starting material would be 3'-chloro-2',4'-dihydroxyacetophenone. The reaction proceeds via the following steps:

Aldol Condensation: The base, such as diisopropylamine (DIPA), promotes the condensation between the 2'-hydroxyacetophenone derivative and an aldehyde (e.g., formaldehyde or its equivalent). nih.gov

Intramolecular Oxa-Michael Addition: The resulting α,β-unsaturated ketone intermediate undergoes a spontaneous ring closure. The phenoxide ion attacks the β-position of the double bond, forming the pyranone ring of the chroman-4-one scaffold. nih.gov

This method is highly effective for producing 2-substituted chroman-4-ones by varying the aldehyde used in the initial step. nih.gov Microwave irradiation has been shown to accelerate this reaction, often leading to higher yields in shorter reaction times. nih.gov While this specific reaction for 3'-chloro-2',4'-dihydroxyacetophenone is not explicitly detailed in the reviewed literature, the general applicability of the method to electron-deficient 2'-hydroxyacetophenones suggests its feasibility. nih.gov

Another robust method for constructing the chroman-4-one ring system involves the intramolecular cyclization of a substituted 2'-hydroxypropiophenone derivative. This approach has been successfully employed for the synthesis of the parent compound, 7-hydroxychroman-4-one. nih.govresearchgate.netrsc.org

The synthesis can be adapted for the 8-chloro derivative through a two-step process:

Friedel-Crafts Acylation: The synthesis would commence with a suitably substituted phenol (B47542), such as 2-chlororesorcinol (2-chloro-1,3-dihydroxybenzene). This precursor undergoes a Friedel-Crafts acylation with 3-chloropropionic acid or 3-bromopropionic acid in the presence of a strong acid catalyst like trifluoromethanesulfonic acid. nih.govrsc.org This reaction yields the key intermediate, 1-(3'-chloro-2',4'-dihydroxyphenyl)-3-chloropropan-1-one.

Intramolecular Cyclization: The propiophenone (B1677668) intermediate is then treated with a base, such as a sodium hydroxide (NaOH) solution. The base facilitates a nucleophilic attack from the C2'-phenolic oxygen onto the carbon bearing the halogen, displacing the halide and closing the ring to form this compound. nih.govrsc.org

This synthetic route is advantageous as it builds the core structure from readily available starting materials.

Table 1: Key Reactions in the Synthesis of 7-Hydroxychroman-4-one via Propiophenone Cyclization This table outlines the established synthesis for the parent compound, which serves as a model for the synthesis of the 8-chloro derivative.

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1. Acylation | Resorcinol (B1680541), 3-Bromopropionic acid | Triflic acid, 80°C | 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one | nih.gov |

| 2. Cyclization | 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one | 2 M NaOH, 5°C to room temp. | 7-Hydroxychroman-4-one | nih.gov |

An alternative strategy involves the late-stage functionalization of a pre-formed chroman-4-one scaffold. The hydroxylation at position 7 is typically incorporated from the start by using a resorcinol-derived precursor. nih.gov Therefore, the key step in this approach is the regioselective chlorination of 7-hydroxychroman-4-one at the C-8 position.

The electronic properties of the 7-hydroxychroman-4-one ring direct the position of electrophilic substitution. The hydroxyl group at C-7 is a strongly activating, ortho, para-directing group. youtube.com The C-5 position (para) is sterically hindered by the adjacent carbonyl group of the pyranone ring. Consequently, electrophilic attack is favored at the two ortho positions: C-6 and C-8. The C-8 position is often reactive in similar systems; for instance, 7-hydroxychromones undergo Mannich reactions to introduce aminomethyl groups at C-8.

Direct chlorination of 7-hydroxychroman-4-one with a suitable chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide) would be expected to yield a mixture of chlorinated products. Achieving high regioselectivity for the C-8 position might require specific reaction conditions or the use of a directing group to favor substitution at that site.

Synthetic Modifications and Derivatization of the Chroman-4-one Scaffolds

The this compound scaffold can be further modified to generate a library of derivatives. Functionalization commonly targets the C-2 and C-3 positions of the pyranone ring.

The C-2 position is readily functionalized during the primary synthesis of the chroman-4-one ring.

Aldol Condensation Route: As described in section 2.1.1, the choice of aldehyde in the base-mediated aldol condensation directly determines the substituent at the C-2 position. A wide variety of aliphatic and aromatic aldehydes can be used to install corresponding alkyl and aryl groups. nih.gov Research has shown that alkyl chains of three to five carbons in the 2-position can be important for certain biological activities. nih.govacs.org

Radical-Based Methods: Post-synthetic modification is also possible. A visible-light-mediated, photoredox-catalyzed Giese reaction has been developed for the introduction of alkyl groups at the C-2 position of a chroman-4-one. This method utilizes the corresponding chromone-3-carboxylic acid as a precursor, which undergoes a doubly decarboxylative reaction with an N-(acyloxy)phthalimide as the alkyl radical source. rsc.org

The C-3 position, adjacent to the carbonyl group, is a prime site for introducing diverse functional groups, typically via an enolate or by activating the position with a good leaving group.

A common and effective strategy involves a two-step sequence:

Bromination: The chroman-4-one scaffold is first brominated at the C-3 position. This is often achieved using reagents like Pyridinium tribromide (Py·Br₃). nih.govacs.org

Nucleophilic Substitution: The resulting 3-bromo-chroman-4-one is a versatile intermediate. The bromine atom can be displaced by a variety of nucleophiles to introduce different functionalities. gu.se

Table 2: Examples of Functional Groups Introduced at the C-3 Position This table summarizes various substituents that have been successfully introduced at the C-3 position of the chroman-4-one scaffold, primarily following an initial bromination step.

| Functional Group | Method/Reagents | Reference |

| -Br | Py·Br₃ | nih.govacs.org |

| -NH₂ | Substitution reactions | gu.se |

| -OAc | Substitution reactions | gu.se |

| -CN | Substitution reactions | gu.se |

| -CH₂NHCbz | Substitution reactions | gu.se |

| Alkyl groups | Radical cascade cyclization | researchgate.net |

| Benzylidene groups | Base-catalyzed condensation with benzaldehydes | nih.gov |

Additionally, radical-based methods have emerged as powerful tools for C-H functionalization and C-C bond formation at the 3-position. For example, an organophotoredox-catalyzed radical cascade cyclization can be used to synthesize 3-alkyl substituted chroman-4-ones. researchgate.netorganic-chemistry.org

O-Alkylation and Other Etherification Reactions at the 7-Hydroxy Position

The phenolic hydroxyl group at the C-7 position of the chroman-4-one scaffold is a versatile handle for synthetic modification, allowing for the introduction of a wide array of functionalities through O-alkylation and other etherification reactions. These transformations are typically achieved via bimolecular nucleophilic substitution (SN2) reactions, where the hydroxyl group, often deprotonated to form a more nucleophilic phenoxide, attacks an electrophilic alkyl or aryl halide.

The synthesis of O-alkylated derivatives of 7-hydroxychroman-4-one has been reported using various alkyl and aryl halides, with reaction yields ranging from 31% to 77% mdpi.com. The general procedure involves reacting the parent 7-hydroxychroman-4-one with an appropriate halide in the presence of a base, such as potassium carbonate (K2CO3), in a suitable solvent like dry acetone . The base facilitates the deprotonation of the phenolic hydroxyl, enhancing its nucleophilicity. Phase-transfer catalysts (PTC), such as tetrabutylammonium iodide (Bu4N+I-), can also be employed to improve reaction rates and yields, particularly in biphasic systems .

While regioselectivity can be a concern in di- or poly-hydroxylated chromones, the single hydroxyl group in this compound simplifies the reaction, directing alkylation exclusively to the C-7 position . The presence of the electron-withdrawing chloro group at the C-8 position can influence the acidity of the C-7 hydroxyl group, potentially affecting reaction conditions compared to unsubstituted analogues.

The table below summarizes various O-alkylation reactions performed on the 7-hydroxychroman-4-one core, demonstrating the versatility of this synthetic route.

| Starting Material | Reagent | Base/Catalyst | Product | Yield (%) |

| 7-Hydroxychroman-4-one | Alkyl Halides | K2CO3 | 7-Alkoxychroman-4-one derivatives | 31-77 |

| 3-Hydroxy-2-aryl-4H-chromen-4-one | bis(chloromethyl)biphenyl | K2CO3 / Bu4N+I- | O-alkylated dimer | N/A |

| 5,7-dihydroxychromones (chrysin) | Alkyl Halides | K2CO3 | 7-O-alkylated derivatives | N/A |

This table is illustrative of general O-alkylation reactions on the chroman-4-one scaffold. Specific yields for this compound may vary.

Formation of Spiro-Fused Chroman-4-one Derivatives

Spiro-fused compounds, characterized by two rings connected through a single tetrahedral carbon atom, represent a unique three-dimensional chemical space. The chroman-4-one scaffold serves as a valuable precursor for the synthesis of such complex architectures, leading to novel spirocyclic systems with potential applications in medicinal chemistry and materials science nih.govnih.gov.

The synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives, for example, has been accomplished as part of research into novel enzyme inhibitors nih.gov. This transformation typically involves multi-step synthetic sequences where the spirocyclic junction is formed by creating a new ring attached at a specific position of the chroman-4-one skeleton.

Another approach involves the modification of pre-existing chroman-4-ones. For instance, the synthesis of spiro chromanone-sandwiched macrocycles has been achieved through ring-closing metathesis (RCM) researchgate.net. In this methodology, an 8-allyl-7-hydroxy-spiro[chromane-2,1-cyclohexan]-4-one is first O-alkylated with a bromoalkyl halide. Subsequent dimerization via cross-metathesis or intramolecular cyclization via RCM can yield complex spiro-fused macrostructures researchgate.net.

The key steps in forming spiro derivatives from chroman-4-ones often include:

Acid-promoted Friedel–Crafts cyclization: This can convert a tertiary alcohol precursor into a spiro compound nih.gov.

Base-catalyzed condensation: Reactions of chroman-4-one derivatives with aldehydes can lead to intermediates that are further cyclized into spiro systems mdpi.com.

Metathesis Reactions: As mentioned, both ring-closing and cross-metathesis are powerful tools for constructing complex spiro architectures from appropriately functionalized chroman-4-one precursors researchgate.net.

Microwave-assisted synthesis has also emerged as an efficient and environmentally friendly method for preparing heterocyclic spiro derivatives, offering advantages such as shorter reaction times and purer products researchgate.net.

| Precursor Type | Key Reaction | Spiro Derivative Class |

| 8-Allyl-7-(bromoalkoxy)spirochroman-4-one | Ring-Closing Metathesis (RCM) | Spiro chromanone-sandwiched dioxo cycloalkenes |

| Chroman-4-one | Multi-step sequence | Spiro[chroman-2,4'-piperidin]-4-one |

| Tertiary alcohol from indenobenzofuranone | Friedel–Crafts cyclization | Spiro[indeno[1,2-b] gu.sebenzofuran-10,10′-indeno[1,2-b] gu.sebenzothiophene] |

Photoinduced Chemical Transformations of Chroman-4-one Analogues

The use of visible light as a mild and sustainable energy source has revolutionized synthetic organic chemistry, enabling the formation of radicals under non-toxic conditions nih.gov. Chroman-4-one analogues have been synthesized and transformed using photoredox catalysis, highlighting the utility of light-mediated reactions in accessing this important heterocyclic scaffold.

One notable transformation is the doubly decarboxylative, photoredox synthesis of 2-substituted-chroman-4-ones nih.gov. This reaction involves the Giese addition of free radicals to electron-deficient olefins. In this specific case, chromone-3-carboxylic acids act as Giese acceptors, while N-(acyloxy)phthalimides serve as precursors for alkyl radicals under visible light irradiation with a suitable photoredox catalyst nih.govresearchgate.net. The process is characterized by two independent decarboxylation steps, one initiating the radical formation and the second completing the cycle to yield the final product nih.gov.

Similarly, a visible-light-induced radical cascade cyclization strategy has been developed for the synthesis of 3-alkyl substituted chroman-4-one scaffolds researchgate.net. This organophotoredox catalyzed approach generates alkyl radicals from N-(acyloxy)phthalimides, which then engage in a cascade cyclization with 2-(allyloxy)arylaldehydes to afford the desired chroman-4-one derivatives researchgate.net.

These photoinduced methods offer several advantages:

Mild Reaction Conditions: They often proceed at room temperature, avoiding the need for high heat.

High Functional Group Tolerance: A wide range of substituents can be accommodated on the reacting partners.

Sustainability: They utilize visible light, an abundant and green energy source.

| Reaction Type | Precursors | Catalyst/Conditions | Product |

| Doubly Decarboxylative Giese Reaction | Chromone-3-carboxylic acids, N-(acyloxy)phthalimides | Visible light, photoredox catalyst, base | 2-Substituted-chroman-4-ones |

| Radical Cascade Cyclization | 2-(Allyloxy)arylaldehydes, N-(acyloxy)phthalimides | Visible light, organophotoredox catalyst | 3-Alkyl substituted chroman-4-ones |

Reaction Mechanisms of Chroman-4-one Synthesis and Derivatization

The synthesis of the chroman-4-one core and its subsequent derivatization proceed through several key reaction mechanisms. The specific pathway often depends on the chosen starting materials and reaction conditions.

A classical and widely used method for synthesizing 2-substituted chroman-4-ones involves a base-promoted crossed aldol condensation between a 2'-hydroxyacetophenone and an appropriate aldehyde. This is followed by an intramolecular oxa-Michael addition nih.gov. The proposed mechanism begins with the deprotonation of the acetophenone, which then attacks the aldehyde in an aldol reaction. The resulting intermediate undergoes cyclization via the nucleophilic attack of the phenolic oxygen onto the α,β-unsaturated ketone, forming the chroman-4-one ring gu.se.

Radical cascade reactions have emerged as a powerful modern alternative for chroman-4-one synthesis mdpi.com. In these mechanisms, a radical is generated from a precursor, which then adds to the aldehyde of a 2-(allyloxy)arylaldehyde. This is followed by a 6-exo-trig cyclization onto the tethered allyl group, generating a new radical intermediate. A final hydrogen atom transfer or other termination step yields the substituted chroman-4-one product. These cascades can be initiated by various radical sources under metal-free conditions, often using an oxidant like potassium persulfate (K2S2O8) mdpi.comresearchgate.net.

Other important mechanisms in chroman-4-one chemistry include:

Intramolecular Stetter Reaction: This reaction provides an efficient route to enantiomerically enriched chroman-4-ones through the umpolung (reactivity inversion) of an aldehyde, catalyzed by N-heterocyclic carbenes (NHCs) organic-chemistry.org.

Friedel-Crafts Acylation/Alkylation: The synthesis of 7-hydroxychroman-4-one itself can be initiated by the Friedel-Crafts acylation of a phenol (like resorcinol) with a suitable acid or acid chloride, followed by an intramolecular cyclization step mdpi.com.

Annulation Reactions: 8-Carbonyl-7-hydroxychromones are versatile synthons for the annulation (ring-fusing) of other heterocyclic rings onto the chromone (B188151) core at the C(7)-C(8) bond, creating complex fused systems researchgate.net.

The derivatization of the chroman-4-one core, such as the O-alkylation at the 7-hydroxy position, typically proceeds via a standard SN2 mechanism, as detailed in section 2.2.3.

Mechanistic Biological Investigations of 8 Chloro 7 Hydroxychroman 4 One in Preclinical Models

Molecular Mechanisms of Anticancer Activity in Vitro

The anticancer properties of the chemical compound 8-Chloro-7-hydroxychroman-4-one have been a subject of scientific inquiry, with preclinical studies aiming to elucidate its effects on cancer cells at a molecular level. Research has primarily focused on its impact on cell proliferation, the induction of programmed cell death, and its potential to inhibit specific enzymes that are crucial for cancer progression.

Inhibition of Cell Proliferation and Modulatory Effects on Cell Cycle Progression

Investigations into the in vitro effects of this compound and its analogs have demonstrated their potential to inhibit the proliferation of various cancer cell lines. The underlying mechanism for this antiproliferative activity often involves the disruption of the normal cell cycle, leading to arrest at specific phases.

Studies on related chroman-4-one derivatives have shown that these compounds can induce cell cycle arrest, a critical mechanism for preventing the uncontrolled division of cancer cells. For instance, a compound with a similar chroman-4-one core, (S)-3-(3-Fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC), was found to suppress the division of Huh7 liver cancer cells by triggering cell cycle arrest at the G2/M phase. nih.gov This arrest was associated with the upregulation of p21, a key regulator of cell cycle progression. nih.gov Similarly, other chalcone (B49325) derivatives have been observed to induce G2/M phase arrest in ovarian cancer cells. mdpi.com While these findings are on related structures, they suggest a potential mechanism by which this compound might exert its antiproliferative effects.

The antiproliferative effects of chroman-4-one derivatives have been quantified in various cancer cell lines, as illustrated in the table below.

| Cell Line | Compound Type | IC50 Value | Reference |

| A2780 (Ovarian) | Chalcone Derivative | 6.59 ± 0.57 µmol/L | mdpi.com |

| A2780cis (Ovarian) | Chalcone Derivative | 6.98 ± 1.12 µmol/L | mdpi.com |

| MCF-7 (Breast) | Chalcone Derivative | 36.54 ± 0.87 µmol/L | mdpi.com |

| Huh7 (Liver) | FMTC | Not specified | nih.gov |

It is important to note that while the data for related compounds is available, specific IC50 values and detailed cell cycle analysis data for this compound are not extensively documented in the currently available literature.

Induction of Apoptosis and Underlying Signaling Pathways

In addition to inhibiting cell proliferation, this compound is being investigated for its ability to induce apoptosis, or programmed cell death, in cancer cells. Apoptosis is a crucial process for eliminating damaged or cancerous cells and is a key target for many anticancer therapies.

Research on analogous compounds provides insights into the potential apoptotic mechanisms. For example, prolonged cell cycle arrest induced by the chroman-4-one derivative FMTC was shown to trigger apoptosis in Huh7 cells. nih.gov The process of apoptosis is often mediated by a cascade of signaling proteins. In studies of 7,8-dihydroxyflavone, a compound with a related flavone (B191248) structure, apoptosis in hepatocarcinoma cells was associated with the upregulation of caspase-3 and the pro-apoptotic protein Bax, along with the downregulation of the anti-apoptotic protein Bcl-2.

The induction of apoptosis by related compounds has been observed in various cancer cell lines.

| Cell Line | Compound | Apoptotic Mechanism | Reference |

| Huh7 (Liver) | FMTC | Triggered by prolonged cell cycle arrest | nih.gov |

| HUH-7 (Hepatocarcinoma) | 7,8-Dihydroxyflavone | Upregulation of cleaved-caspase-3, increased Bax, decreased Bcl-2 |

While these studies on related compounds are informative, specific details on the signaling pathways underlying apoptosis induction by this compound are not yet fully elucidated in published research.

Targeted Enzyme Inhibition in Neoplastic Processes

A key area of investigation for this compound is its potential to selectively inhibit enzymes that play a critical role in the growth and survival of cancer cells.

Sirtuin 2 (SIRT2) is an enzyme that has been identified as a potential therapeutic target in cancer. Inhibitors of SIRT2 are of interest for their potential to disrupt cancer cell function. Studies have shown that chroman-4-one derivatives can act as potent and selective inhibitors of SIRT2. nih.govnih.gov The inhibition of SIRT2 by these compounds has been correlated with antiproliferative effects in breast and lung cancer cell lines. nih.gov A proposed mechanism for this anticancer activity is the increased acetylation of α-tubulin, a key component of the cellular cytoskeleton, which can disrupt cell division. nih.gov

While the general class of chroman-4-ones shows promise as SIRT2 inhibitors, specific inhibitory concentrations (IC50) and detailed mechanistic data for this compound itself are not yet widely available. One study identified a potent SIRT2 inhibitor referred to as "TM," which was later identified as Thiomyristoyl, a different chemical entity. medchemexpress.comnih.govselleckchem.com

Gamma-secretase is an enzyme complex involved in cellular signaling pathways that can be dysregulated in some cancers. At present, there is no publicly available scientific literature that specifically investigates or demonstrates the inhibition of gamma-secretase by this compound. Preclinical studies on gamma-secretase modulators have focused on other chemical scaffolds. nih.govnih.gov

Telomerase is an enzyme that is crucial for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In many cancer cells, telomerase is reactivated, allowing for unlimited cell division. Dyskerin is a protein that is essential for the function of telomerase. There is currently no available scientific evidence from preclinical models to suggest that this compound inhibits telomerase through the regulation of dyskerin.

Inhibition of Breast Cancer Resistance Protein (ABCG2)-Mediated Drug Efflux

The ATP-binding cassette (ABC) transporter ABCG2, also known as Breast Cancer Resistance Protein (BCRP), plays a significant role in the development of multidrug resistance (MDR) in cancer cells by actively extruding a wide range of chemotherapeutic agents. This efflux mechanism reduces the intracellular concentration of anticancer drugs, diminishing their efficacy. The inhibition of ABCG2 is a key strategy to overcome MDR.

Chromones, the structural class to which this compound belongs, have been identified as potent inhibitors of ABCG2. nih.gov Research into chromone (B188151) derivatives has led to the development of compounds that show high inhibitory effects and selectivity for ABCG2 over other transporters like P-glycoprotein (P-gp). nih.gov For instance, extensive pharmacomodulation of the chromone scaffold has yielded some of the most powerful ABCG2 inhibitors reported to date, with certain derivatives advancing to preclinical trials. nih.gov Molecular dynamics simulations and in vitro assays have demonstrated that these chromone-based inhibitors typically bind within the substrate-binding pocket of the transporter, effectively blocking its drug efflux function. nih.gov This mechanism restores the sensitivity of cancer cells to chemotherapeutic drugs, highlighting the therapeutic potential of chromone derivatives in reversing ABCG2-mediated multidrug resistance. nih.gov

Modulation of Key Signaling Pathways (e.g., Cyclooxygenase and Lipoxygenase)

Cyclooxygenase (COX) and lipoxygenase (LOX) are crucial enzymes in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively. These eicosanoids are potent inflammatory mediators, and their inhibition is a primary target for anti-inflammatory drugs. nih.govnih.gov Dual inhibition of both COX and LOX pathways is considered a promising approach to develop more effective anti-inflammatory agents with potentially fewer side effects compared to traditional NSAIDs that primarily target COX enzymes. nih.govnih.gov

While direct studies on this compound are limited, the broader class of flavonoids and related phenolic structures have been investigated for their effects on these pathways. For example, flavocoxid, a dual COX/LOX inhibitor derived from flavonoid compounds, has shown neuroprotective effects in preclinical models of brain injury by reducing levels of prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4). nih.gov Furthermore, studies on vitamin E metabolites, which feature a chromanol core similar to the chroman scaffold, have explored how structural modifications influence 5-LOX inhibition. nih.gov These investigations reveal that the chroman/chromanol ring is a viable scaffold for developing LOX inhibitors. nih.gov The inhibition of LOX is seen as a critical strategy for managing inflammatory diseases where leukotrienes play a central role. nih.govrsc.org

Mechanistic Insights into Antimicrobial Action

Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens

The 4-chromanone (B43037) scaffold is a key pharmacophoric element for antibacterial activity. Derivatives of this structure have demonstrated efficacy against a range of bacterial pathogens, including both Gram-positive and Gram-negative species. Structure-activity relationship (SAR) analyses have revealed that the presence and position of hydroxyl groups on the chromanone ring are determining factors for antibacterial potency. nih.gov Specifically, a hydroxyl group at the 7-position, as seen in this compound, has proven to be important for activity. nih.gov

Preclinical studies have shown that 7-hydroxy-4-chromanone derivatives exhibit potent activity against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. nih.gov Related chloro-hydroxy-chromene structures have also shown inhibitory effects against the Gram-negative pathogen Escherichia coli and the Gram-positive Bacillus cereus. acs.org

Table 1: Antibacterial Activity of a Representative 7-Hydroxy-4-Chromanone Derivative (Compound 3f from source)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|

| Staphylococcus aureus ATCC 29213 | 3.13 |

| Staphylococcus aureus (MRSA) ATCC 33591 | 6.25 |

| Enterococcus faecalis ATCC 29212 | 12.5 |

| Bacillus subtilis ATCC 6633 | 3.13 |

Data sourced from SAR studies on 4-chromanone derivatives. nih.gov

Dissipation of Bacterial Membrane Potential and Inhibition of Macromolecular Biosynthesis

A primary mechanism underlying the antibacterial action of 4-chromanone derivatives is the disruption of bacterial cell membrane function. nih.gov These compounds have been shown to dissipate the bacterial membrane potential. nih.gov The membrane potential is a component of the proton motive force that is essential for vital cellular processes, including ATP synthesis, nutrient transport, and protein localization. rsc.org

By increasing the permeability of the cytoplasmic membrane, these compounds can cause an uncontrolled flux of ions, leading to the collapse of the electrochemical gradient. nih.govrsc.org This dissipation of membrane potential directly results in the inhibition of macromolecular biosynthesis, halting the production of essential proteins, nucleic acids, and cell wall components, ultimately leading to bacterial cell death. nih.gov The lipophilic nature of the chromanone scaffold likely facilitates its interaction with and penetration into the bacterial membrane, enhancing this disruptive activity. nih.gov

Inhibition of Bacterial DNA Topoisomerase IV

In addition to disrupting the cell membrane, certain 4-chromanone derivatives exert their antibacterial effect by targeting critical intracellular enzymes. nih.gov Further mode-of-action studies have revealed that these compounds can inhibit bacterial DNA topoisomerase IV. nih.gov

DNA topoisomerase IV is a type II topoisomerase that plays an indispensable role in bacterial cell division. nih.gov Its primary function is the decatenation, or unlinking, of newly replicated daughter chromosomes, which is a prerequisite for proper chromosome segregation into daughter cells. nih.govnih.gov Inhibition of topoisomerase IV leads to an accumulation of interlinked DNA, which prevents cell division and ultimately results in bacterial death. nih.gov This enzyme is a well-established and validated target for antibacterial agents, particularly for activity against Gram-positive bacteria. nih.govnih.gov

Antifungal Activity Against Specific Fungal Strains

The chromanone scaffold is recognized as a "privileged structure" in medicinal chemistry, not only for its antibacterial properties but also for its potential as an antifungal agent. nih.govrsc.org Natural and synthetic chromanones have demonstrated inhibitory activity against a variety of fungal pathogens. nih.govnih.gov

For instance, studies on chromanone A, a natural product isolated from a marine fungus, and its synthetic derivatives have shown significant antifungal activity against Candida albicans, a common human fungal pathogen known for its ability to form resilient biofilms. rsc.orgresearchgate.net One derivative, 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde, not only inhibited the growth of C. albicans at a low concentration (MIC = 7.8 µg/mL) but also suppressed key virulence factors, including the formation of germ tubes and the secretion of phospholipases. rsc.orgresearchgate.net Furthermore, related halogenated compounds, such as 5-chloro-7-iodo-8-hydroxyquinoline, have proven effective against plant pathogenic fungi like Phaeomoniella chlamydospora and Phaeoacremonium aleophilum, which cause esca disease in grapevines. nih.gov These findings underscore the potential of the substituted chromanone core structure in the development of new antifungal therapies. acs.org

Anti-Mycobacterial Activity and KatG Enzyme Inhibition

Direct studies evaluating the anti-mycobacterial activity of this compound, or its specific inhibitory effect on the Mycobacterium tuberculosis catalase-peroxidase enzyme (KatG), are not extensively detailed in the current body of scientific literature. KatG is a crucial enzyme for the activation of the frontline anti-tuberculosis prodrug, isoniazid (B1672263) (INH).

However, the broader class of chromanone-related structures has been a subject of interest in the development of new anti-mycobacterial agents. For instance, novel synthetic hybrids incorporating a chromanone moiety have been prepared and tested against Mycobacterium tuberculosis (Mtb) H37Rv and isoniazid-resistant clinical isolates. In some cases, compounds featuring an electron-withdrawing group, such as a halogen, on the chromanone structure have demonstrated significant activity against tested Mtb strains. For example, the high antimycobacterial activity of certain chlorinated compounds is sometimes attributed to increased lipophilicity, which may enhance penetration through the complex mycobacterial cell wall. nih.gov

Mechanisms of Other Enzyme Inhibition

Specific data on the acetylcholinesterase (AChE) inhibitory activity of this compound is not available in the reviewed preclinical studies. AChE inhibitors work by preventing the breakdown of the neurotransmitter acetylcholine, a strategy primarily used for treating neurodegenerative conditions like Alzheimer's disease. While the flavonoid and chromanone classes of compounds are diverse, dedicated research into the AChE inhibition profile of this particular substituted chroman-4-one has not been published.

The chromanone scaffold is a well-known component of compounds with anti-inflammatory properties. These effects are often mediated through the inhibition of key enzymes in inflammatory pathways, such as lipoxygenases (LOX) and cyclooxygenases (COX).

Studies on related chromanol structures, such as vitamin E metabolites, have explored how substitutions on the chromanol core impact the inhibition of 5-lipoxygenase (5-LOX), an enzyme that initiates the biosynthesis of pro-inflammatory leukotrienes. nih.gov Research on long-chain vitamin E metabolites revealed that while the natural chromanol moiety appears to be an evolutionarily optimized scaffold for 5-LOX inhibition, further modifications, including halogenation, did not improve this activity. nih.gov In fact, such modifications were found to potentially impair the suppression of 5-LOX products in immune cells. nih.govacs.org

Flavonoids with similar hydroxylation patterns, such as 7-hydroxyflavone (B191518), have been shown to inhibit the production of pro-inflammatory mediators. In studies using lipopolysaccharide (LPS)-activated RAW264.7 cells, 7-hydroxyflavone was found to reduce the production of nitric oxide (NO), prostaglandin E2 (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov This effect was linked to the downregulation of the mRNA expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

While these findings provide context, the specific inhibitory profile of this compound against these inflammatory enzymes has not been directly elucidated. The combination of the 7-hydroxy group, which is often crucial for activity in flavonoids, and the 8-chloro substitution presents a unique structure requiring dedicated investigation.

Table 1: Anti-Inflammatory Activity of Related Flavonoid Compounds

| Compound | Target Cell Line | Mediator/Enzyme Inhibited | Effect |

| 7-Hydroxyflavone | RAW264.7 | NO, PGE₂, TNF-α, IL-6 | Dose-dependent reduction |

| 7,8-Dihydroxyflavone | RAW264.7 | NO, PGE₂, TNF-α, IL-6 | Dose-dependent reduction, generally more efficient than 7-hydroxyflavone |

Source: Inhibition of pro-inflammatory mediators in RAW264.7 cells by 7-hydroxyflavone and 7,8-dihydroxyflavone. nih.gov

There are no specific studies available that have evaluated this compound as an inhibitor of Pteridine (B1203161) Reductase 1 (PTR1). PTR1 is an enzyme found in trypanosomatid parasites, such as Leishmania and Trypanosoma, that plays a vital role in their folate and biopterin (B10759762) salvage pathways, making it an attractive drug target.

Research has shown that the broader chroman-4-one scaffold can be a promising starting point for developing PTR1 inhibitors. However, the specific derivatives investigated in those studies were structurally distinct from this compound. Therefore, the potential for this specific compound to inhibit PTR1 from various parasitic species remains undetermined.

The potential of this compound as an inhibitor of Factor Xa (FXa) has not been explored in the available literature. FXa is a critical enzyme in the blood coagulation cascade, and its inhibition is a key mechanism for modern anticoagulant drugs. nih.govnih.gov

Structure-activity relationship studies of various classes of FXa inhibitors have sometimes shown that chloro substitution on an aromatic ring can be favorable for binding and activity. nih.gov However, these findings are highly dependent on the specific molecular scaffold and its interactions within the active site pockets of the FXa enzyme. nih.govnih.gov Without direct experimental data, it is not possible to ascertain whether this compound possesses any FXa inhibitory activity.

Computational Chemistry Approaches for 8 Chloro 7 Hydroxychroman 4 One

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a pivotal computational technique that simulates the interaction between a small molecule (ligand) and a macromolecule (target), typically a protein. This method is instrumental in predicting the preferred binding orientation of a ligand and estimating the strength of the interaction, often expressed as a binding affinity or docking score.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking studies are crucial for predicting how a ligand like 8-Chloro-7-hydroxychroman-4-one will bind to the active site of a biological target. researchgate.net The process involves generating a multitude of possible conformations and orientations of the ligand within the target's binding pocket and then using a scoring function to rank them. researchgate.net These scoring functions are mathematical models that estimate the binding affinity, which is a measure of the noncovalent interactions between the two molecules. researchgate.net

The goal is to identify the binding mode that has the most favorable interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, in studies of similar heterocyclic compounds, molecular docking has been successfully employed to predict the binding modes and affinities against various protein receptors. researchgate.net The docking score and the formation of hydrogen bonds are key indicators used to predict the orientation and binding affinity of the docked compound within the active site of the protein. researchgate.net

Identification of Critical Residues for Ligand Binding

A significant outcome of molecular docking analysis is the identification of specific amino acid residues within the target's binding site that are critical for the interaction with the ligand. By visualizing the docked complex, researchers can pinpoint which residues form key hydrogen bonds, hydrophobic contacts, or other important interactions with the ligand. This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors. For example, docking studies on quinolone compounds have highlighted the specific residues involved in the binding site interactions. researchgate.net

Quantum Chemical Studies (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. rsc.orgresearchgate.net DFT calculations can provide insights into various molecular properties that are fundamental to a compound's behavior and its interactions with biological systems.

These calculations can determine the distribution of electron density, which is crucial for understanding how a molecule will interact with other molecules. For instance, the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can reveal the molecule's potential as an electron donor or acceptor, respectively. researchgate.netresearchgate.net The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the regions of positive and negative electrostatic potential on the molecule's surface. researchgate.net These maps are instrumental in identifying potential sites for electrophilic and nucleophilic attack, providing a deeper understanding of the molecule's reactivity and its ability to form intermolecular interactions. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations track the movements of atoms in a molecular system over time, providing valuable information about the conformational stability of the ligand and the dynamics of its interaction with the target protein. mdpi.comnih.gov

These simulations can reveal how the ligand and protein adapt to each other upon binding, a phenomenon known as induced fit. They can also be used to assess the stability of the ligand-protein complex over a period of time, which is a critical factor for drug efficacy. By analyzing the trajectory of the simulation, researchers can identify stable and transient interactions, providing a more comprehensive understanding of the binding event.

In Silico Pharmacokinetic and ADMET Predictions for Research Compound Development

The development of a new drug is not solely dependent on its biological activity; its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—are equally important. In silico ADMET prediction has become an indispensable tool in early-stage drug discovery, allowing for the screening of compounds with favorable drug-like properties. researchgate.netnih.govnih.gov

Various computational models and software can predict a range of ADMET parameters for a compound like this compound. These predictions include its potential for oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for causing toxicity. nih.govmdpi.com For example, compliance with Lipinski's rule of five is a commonly used filter to assess the drug-likeness and potential for oral bioavailability of a compound. researchgate.net By identifying potential liabilities early in the research process, these in silico tools help to prioritize compounds that are more likely to succeed in later stages of drug development. researchgate.net

| Computational Approach | Focus of Analysis | Key Insights for this compound |

| Molecular Docking | Ligand-target interactions | Prediction of binding modes, affinities, and identification of critical amino acid residues for binding. |

| Quantum Chemistry (DFT) | Electronic structure and reactivity | Understanding of electron distribution, chemical reactivity, and sites for intermolecular interactions. |

| Molecular Dynamics (MD) | Conformational stability and interaction dynamics | Dynamic view of the binding process, stability of the ligand-protein complex, and induced fit effects. |

| In Silico ADMET | Pharmacokinetic and toxicity properties | Prediction of absorption, distribution, metabolism, excretion, and toxicity to assess drug-likeness. |

Advanced Analytical Characterization and Method Development for 8 Chloro 7 Hydroxychroman 4 One

Spectroscopic Characterization Techniques

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to particular bonds. For 8-Chloro-7-hydroxychroman-4-one, the key functional groups—a hydroxyl group, a carbonyl group, an ether linkage, an aromatic ring, and a carbon-chlorine bond—each exhibit characteristic absorption bands.

The IR spectrum would be expected to show a broad absorption band for the O-H stretch of the hydroxyl group, typically in the region of 3400-3200 cm⁻¹. The intramolecular hydrogen bonding between the 7-hydroxy group and the 8-chloro substituent can influence the position and shape of this peak. The C=O stretch of the ketone in the chromanone ring is expected to appear as a strong, sharp band around 1660-1680 cm⁻¹. mdpi.com The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. The aryl-alkyl ether C-O stretch would be observed in the 1260-1180 cm⁻¹ range. Finally, the C-Cl stretching vibration is anticipated in the fingerprint region, typically around 800-600 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3400 - 3200 | Strong, Broad |

| Ketone | C=O stretch | 1680 - 1660 | Strong, Sharp |

| Aromatic | C=C stretch | 1600 - 1450 | Medium to Weak |

| Aryl-Alkyl Ether | C-O stretch | 1260 - 1180 | Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the heterocyclic ring, and the hydroxyl proton. The two aromatic protons (H-5 and H-6) would appear as doublets due to coupling with each other. The aliphatic protons at the C-2 and C-3 positions would likely appear as two triplets, integrating to two protons each. The hydroxyl proton at C-7 typically appears as a broad singlet.

¹³C NMR Spectroscopy provides information on the different carbon environments within the molecule. This compound has nine unique carbon atoms, and thus nine distinct signals are expected in the ¹³C NMR spectrum. The carbonyl carbon (C-4) would be the most deshielded, appearing far downfield. The aromatic carbons would resonate in the typical aromatic region, with the carbons directly attached to the electron-withdrawing chlorine (C-8) and the electron-donating hydroxyl group (C-7) showing characteristic shifts. The aliphatic carbons (C-2 and C-3) would appear in the upfield region of the spectrum. Substituent effects play a significant role in determining the precise chemical shifts of the aromatic carbons. mdpi.com

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | ~7.6 | d | ~8.8 |

| H-6 | ~7.0 | d | ~8.8 |

| OH-7 | ~6.0 | br s | - |

| H-2 | ~4.5 | t | ~6.5 |

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~67 |

| C-3 | ~38 |

| C-4 | ~191 |

| C-4a | ~120 |

| C-5 | ~128 |

| C-6 | ~118 |

| C-7 | ~155 |

| C-8 | ~115 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

The molecular formula for this compound is C₉H₇ClO₃, giving it a monoisotopic mass of approximately 198.0084 g/mol .

Electrospray Ionization (MS-ESI): This is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. For this compound, ESI-MS would be expected to show a prominent ion cluster corresponding to the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) at m/z 199.0157 (for [C₉H₈³⁵ClO₃]⁺) and 201.0128 (for [C₉H₈³⁷ClO₃]⁺).

Electron Ionization (MS-EI): This is a high-energy technique that causes extensive fragmentation. The analysis of these fragments provides a "fingerprint" that can help confirm the structure. Expected fragmentation pathways could include the loss of a chlorine atom (•Cl), loss of carbon monoxide (CO), and retro-Diels-Alder (RDA) fragmentation of the heterocyclic ring.

Table 4: Predicted Mass Spectrometry Fragments (MS-EI) for this compound

| m/z (for ³⁵Cl) | Possible Fragment | Fragmentation Pathway |

|---|---|---|

| 198 | [M]⁺• | Molecular Ion |

| 170 | [M-CO]⁺• | Loss of carbon monoxide from the ketone |

| 163 | [M-Cl]⁺ | Loss of a chlorine radical |

X-ray Diffraction Studies for Solid-State Structure and Stereochemistry

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.com This technique provides precise coordinates for each atom in the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

For this compound, an X-ray diffraction study would unambiguously confirm the planarity of the aromatic ring and the conformation of the non-planar dihydropyranone ring. Furthermore, it would reveal the details of intermolecular interactions in the solid state, such as hydrogen bonding involving the 7-hydroxy group and potential halogen bonding involving the 8-chloro substituent. This data is invaluable for understanding the compound's packing in a crystal and its physicochemical properties. Although a crystal structure for this specific compound is not publicly available, this method remains the gold standard for absolute structural confirmation. mdpi.com

Chromatographic Method Development for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating a compound from impurities and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility. researchgate.net

The development of a robust HPLC method is critical for determining the purity of synthesized this compound and for performing quantitative analysis. A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a molecule of this polarity.

Method optimization involves a systematic evaluation of several parameters to achieve good peak shape, adequate retention time, and high resolution from any impurities. Key parameters include:

Stationary Phase: A C18 (octadecylsilyl) column is a common starting point, offering good retention for moderately polar compounds.

Mobile Phase: A mixture of a polar organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good peak shape.

pH Modifier: The addition of a small amount of an acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape and reproducibility by suppressing the ionization of the phenolic hydroxyl group.

Detection: Given the chromophoric nature of the chromanone core, a UV-Vis detector is ideal. The detection wavelength should be set at the compound's absorption maximum (λmax) to ensure the highest sensitivity.

Table 5: Example of Optimized HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | ~254 nm (or determined λmax) |

This optimized method would be validated for linearity, accuracy, precision, and sensitivity to be used for routine quality control and quantitative studies. researchgate.netpensoft.net

Thin-Layer Chromatography (TLC) Applications in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of organic reactions due to its simplicity, speed, and cost-effectiveness. libretexts.org In the synthesis of this compound and its derivatives, TLC is instrumental for qualitatively tracking the consumption of reactants and the formation of the desired product. libretexts.orgyoutube.com

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. youtube.comyoutube.com For chroman-4-one synthesis, pre-coated silica gel 60 F254 plates are often employed. researchgate.netacs.org The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system, known as the mobile phase. The mobile phase moves up the plate by capillary action, and the components of the reaction mixture separate based on their differential partitioning between the stationary phase (silica gel) and the mobile phase. youtube.com

A typical TLC setup for reaction monitoring includes three lanes: a spot for the starting material (reactant), a spot for the reaction mixture, and a "co-spot" where both the starting material and reaction mixture are applied to the same point. libretexts.orgrochester.edu This co-spot is crucial for accurately identifying the reactant spot in the reaction mixture, especially when the product and reactant have similar retention factor (Rf) values. rochester.edu The progress of the reaction is observed by the diminishing intensity of the starting material spot and the appearance and increasing intensity of a new spot corresponding to the product. libretexts.orgyoutube.com

Table 1: Typical Parameters for TLC Reaction Monitoring of Chroman-4-one Synthesis

| Parameter | Description | Common Choice/Method |

| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica gel 60 F254 |

| Mobile Phase | The solvent system that moves up the stationary phase. | Hexane-Ethyl Acetate (B1210297) mixtures (e.g., 15:1, 3:1 v/v) rsc.org |

| Application | Method of applying samples to the plate. | Capillary tubes or micropipettes libretexts.orgrsc.org |

| Spotting Pattern | Arrangement of samples on the plate for comparison. | Three-lane system: Reactant, Co-spot, Reaction Mixture libretexts.orgrochester.edu |

| Visualization | Method for detecting the separated compound spots. | UV light (254/365 nm), Potassium Permanganate (B83412) (KMnO₄) stain researchgate.netacs.orgyoutube.com |

| Analysis | Qualitative assessment of the reaction progress. | Disappearance of reactant spot and appearance of product spot libretexts.org |

Spectrophotometric and Fluorescence-Based Assays for Mechanistic and Quantitative Studies

Spectrophotometric and fluorescence-based assays are vital tools for the quantitative analysis and mechanistic investigation of chroman-4-one derivatives like this compound. These methods offer high sensitivity and are adaptable for high-throughput screening. pnrjournal.comresearchgate.net

Spectrophotometric Assays are often used for quantitative determination. For instance, a method for determining ascorbic acid concentration was developed based on the decrease in absorbance of a Fe(III)-complex with a 3-hydroxychromen-4-one (B1235781) derivative when ascorbic acid is added. researchgate.net This principle of measuring changes in absorbance upon interaction with a target can be applied to quantify this compound or to study its interactions with metal ions or biological macromolecules. The development of such an assay would involve identifying a wavelength of maximum absorbance (λmax) for the compound or a colored complex thereof and establishing a calibration curve according to the Beer-Lambert law. pnrjournal.comnih.gov Enzyme kinetic studies on chroman-4-one derivatives have also utilized spectrophotometry by monitoring the change in absorbance at 340 nm, which corresponds to the consumption of NADPH. nih.gov

Fluorescence-Based Assays are particularly valuable for studying the interaction of compounds with biological targets, such as enzymes, due to their high sensitivity. Chroman-4-one and chromone (B188151) derivatives have been evaluated as inhibitors of the SIRT2 enzyme using fluorescence-based assays. acs.orgacs.org In these assays, a fluorogenic substrate is used, which upon enzymatic deacetylation, can be cleaved by a developing agent to release a highly fluorescent molecule. An inhibitor like this compound would prevent this process, leading to a decrease in the fluorescence signal. The inhibitory activity is then quantified by measuring the reduction in fluorescence compared to a control without the inhibitor, often expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). acs.orgacs.org For example, 8-bromo-6-chloro-2-pentylchroman-4-one demonstrated an IC₅₀ value of 4.5 μM against SIRT2 in a fluorescence-based assay. acs.org

These assays can also be used to assess off-target effects. For example, a fluorescence polarization-based assay was used to determine the inhibitory activity of chroman-4-one derivatives against the hERG potassium channel, a critical step in safety profiling. nih.gov

Table 2: Application of Spectrophotometric and Fluorescence-Based Assays for Chroman-4-ones

| Assay Type | Principle | Application Example | Analyte/Target |

| UV-Vis Spectrophotometry | Measures absorbance of light by a sample to determine concentration or monitor reactions. | Quantitative analysis of drug mixtures. nih.gov | Simeprevir and Sofosbuvir |

| Enzyme Kinetics | Spectrophotometric monitoring of substrate/cofactor concentration change (e.g., NADPH at 340 nm). nih.gov | Characterizing enzyme inhibition. nih.gov | Pteridine (B1203161) Reductase 1 (PTR1) |

| Fluorescence Inhibition | Measures the reduction in fluorescence from a fluorogenic substrate in the presence of an inhibitor. | Screening for enzyme inhibitors (e.g., SIRT2). acs.orgacs.org | Sirtuin 2 (SIRT2) |

| Fluorescence Polarization | Measures the change in polarization of fluorescent light when a small fluorescent molecule binds to a larger molecule. | Assessing off-target liability. nih.gov | hERG Potassium Channel |

Cell-Based Assays for In Vitro Biological Activity Evaluation

Cell Viability and Proliferation Assays (e.g., MTT Assay)

To evaluate the potential biological effects of this compound, in vitro cell-based assays are essential. The MTT assay is a widely used colorimetric method for assessing cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic or cytostatic effects. creative-biolabs.com

The principle of the MTT assay is based on the metabolic activity of viable cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form an insoluble purple formazan (B1609692) product. rndsystems.comthermofisher.com The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then solubilized using a solvent such as dimethyl sulfoxide (B87167) (DMSO) or an SDS-HCl solution, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm. rndsystems.comthermofisher.comnih.gov

In a typical experiment, cancer cell lines (e.g., human colon cancer lines like Caco-2) or normal cell lines are seeded in 96-well plates and incubated for 24 hours. mdpi.com They are then treated with various concentrations of the test compound, such as this compound, for a defined period (e.g., 48 or 72 hours). Following incubation, the MTT reagent is added to each well, and after a further incubation period to allow for formazan formation, the solubilizing agent is added. thermofisher.comnih.gov The absorbance readings are used to calculate the percentage of cell viability relative to untreated control cells. From this data, a dose-response curve can be generated to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%. researchgate.net Studies on related 3-benzylideneflavanone/chromanone derivatives have demonstrated significant cytotoxic and cytostatic effects against various human colon cancer cell lines. mdpi.com

Table 3: General Protocol for the MTT Cell Viability Assay

| Step | Procedure | Purpose |

| 1. Cell Seeding | Plate cells (e.g., 10⁴–10⁵ cells/well) in a 96-well plate and incubate for 24 hours. thermofisher.com | Allow cells to adhere and resume normal growth. |

| 2. Compound Treatment | Add various concentrations of the test compound to the wells and incubate for a specified duration (e.g., 24-72 hours). | Expose cells to the compound to assess its effect. |

| 3. MTT Addition | Add MTT solution (e.g., 10 µL of a 12 mM stock) to each well and incubate for 2-4 hours at 37°C. thermofisher.comnih.gov | Allow viable cells to metabolize MTT into formazan. |

| 4. Solubilization | Add a solubilizing agent (e.g., 100 µL of SDS-HCl solution) to each well and incubate to dissolve the formazan crystals. thermofisher.com | Dissolve the formazan to create a homogenous colored solution. |

| 5. Absorbance Reading | Measure the absorbance of each well at ~570 nm using a microplate reader. rndsystems.com | Quantify the amount of formazan, which correlates with the number of viable cells. |

| 6. Data Analysis | Calculate the percentage of cell viability compared to control and determine the IC₅₀ value. researchgate.net | Quantify the cytotoxic/cytostatic potency of the compound. |

Flow Cytometry for Cell Cycle Analysis and Apoptosis Detection

Flow cytometry is a powerful technique for detailed cellular analysis, enabling the high-throughput quantification of cell cycle distribution and the detection of apoptosis in response to treatment with a compound like this compound. auctoresonline.org

Cell Cycle Analysis: The progression of cells through the cell cycle (G0/G1, S, and G2/M phases) is characterized by changes in DNA content. nih.gov Flow cytometry can measure the DNA content of individual cells within a population after they have been stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or 7-aminoactinomycin D (7-AAD). youtube.com Before staining, cells are typically fixed with ethanol (B145695) to permeabilize the membranes. nih.gov

When the stained cells pass through the laser of a flow cytometer, the fluorescence intensity of each cell is recorded. This allows for the generation of a histogram where the x-axis represents fluorescence intensity (and thus DNA content) and the y-axis represents the number of cells. Cells in the G0/G1 phase have a normal diploid (2n) amount of DNA, cells in the G2/M phase have a tetraploid (4n) amount, and cells in the S phase, which are actively synthesizing DNA, have an intermediate amount of DNA. youtube.com Treatment with a cytotoxic compound can cause cell cycle arrest at a specific phase, which is observed as an accumulation of cells in the corresponding peak of the histogram. auctoresonline.org For example, some chromanone derivatives have been shown to induce a clear G2/M phase cell cycle arrest in Caco-2 colon cancer cells. mdpi.com

Apoptosis Detection: Flow cytometry is also widely used to detect and quantify apoptosis, or programmed cell death. nih.gov One of the most common methods is the Annexin V/PI assay. iaea.orgyoutube.com During the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. youtube.com Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome like FITC. By staining cells with FITC-conjugated Annexin V, early apoptotic cells can be identified. iaea.org

Propidium iodide (PI) is used as a viability dye, as it can only enter cells that have lost their membrane integrity, which occurs in late-stage apoptosis or necrosis. nih.gov By co-staining with Annexin V-FITC and PI, flow cytometry can distinguish between different cell populations:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative. nih.gov

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. nih.gov

This multi-parameter analysis provides detailed insights into the mechanisms of cell death induced by the test compound. iaea.orgresearchgate.net

Table 4: Flow Cytometry Applications in Cellular Analysis

| Analysis Type | Principle | Stains Used | Information Obtained |

| Cell Cycle Analysis | Measures DNA content of individual cells to determine their phase in the cell cycle. nih.gov | Propidium Iodide (PI), 7-AAD youtube.com | Percentage of cells in G0/G1, S, and G2/M phases; detection of cell cycle arrest. auctoresonline.org |

| Apoptosis Detection | Detects phosphatidylserine (PS) externalization (early apoptosis) and loss of membrane integrity (late apoptosis/necrosis). youtube.comnih.gov | Annexin V (conjugated to FITC, APC, etc.), Propidium Iodide (PI) iaea.orgnih.gov | Differentiation and quantification of viable, early apoptotic, and late apoptotic/necrotic cells. nih.gov |

Future Research Directions and Unexplored Avenues for 8 Chloro 7 Hydroxychroman 4 One

Identification of Novel Molecular Targets and Binding Partners

A critical avenue for future research is the comprehensive identification of novel molecular targets and binding partners for 8-Chloro-7-hydroxychroman-4-one and its derivatives. While the broader chroman-4-one class has been associated with various biological activities, the specific interactome of this chloro- and hydroxy-substituted analog remains largely uncharted. nih.gov

Initial studies on related chroman-4-one structures have revealed interactions with enzymes such as Sirtuin 2 (SIRT2), a deacetylating enzyme implicated in neurodegenerative diseases and cancer. gu.seacs.org For instance, certain 2-alkyl substituted chroman-4-ones have demonstrated selective inhibition of SIRT2. gu.se Future research should systematically screen this compound against a panel of kinases, phosphatases, and other enzymes to uncover previously unknown interactions.

Furthermore, exploring its potential as a modulator of receptors involved in neurological disorders is a promising direction. For example, some chromanone derivatives have shown affinity for sigma receptors (σ1 and σ2), which are implicated in Alzheimer's disease. acs.org Investigating whether this compound can bind to and modulate the activity of such receptors could open new therapeutic possibilities. The use of affinity-based proteomics and other advanced chemical biology techniques will be instrumental in pulling down and identifying specific binding partners from complex cellular lysates.

Further Elucidation of Mechanistic Pathways and Secondary Cellular Effects

Beyond identifying primary molecular targets, a deeper understanding of the downstream mechanistic pathways and secondary cellular effects initiated by this compound is essential. The biological activity of chroman-4-ones is often multifaceted, influencing a range of cellular processes. nih.gov

For instance, many flavonoids, which include the chroman-4-one skeleton, are known to possess antioxidant properties by scavenging free radicals. researchgate.net It is crucial to investigate the extent to which this compound exhibits such activity and to delineate the specific signaling pathways it modulates, such as the Nrf2-ARE pathway, a key regulator of cellular antioxidant responses.

Moreover, given the antiproliferative effects observed with some chroman-4-one derivatives in cancer cells, future studies should explore the impact of this compound on cell cycle progression, apoptosis, and other cell fate determinants. gu.se Techniques like transcriptomics (RNA-seq) and proteomics can provide a global view of the changes in gene and protein expression induced by the compound, offering clues to its mechanism of action. Understanding these secondary effects will be vital for predicting both its therapeutic efficacy and potential off-target effects.

Exploration of Chemical Biology Tools to Probe this compound Interactions

To effectively study the interactions of this compound within a cellular context, the development and application of specialized chemical biology tools are paramount. These tools can help visualize the compound's localization, identify its binding partners in living cells, and dissect its mechanism of action with high spatiotemporal resolution.

One approach involves the synthesis of tagged analogs of this compound. By incorporating a biotin (B1667282) or a clickable alkyne tag, researchers can perform affinity purification-mass spectrometry (AP-MS) or proximity-labeling experiments (e.g., BioID) to identify interacting proteins. Photo-crosslinkable analogs can also be designed to covalently capture and identify binding partners upon photoactivation.

Fluorescently labeled derivatives of this compound would enable the visualization of its subcellular distribution using advanced microscopy techniques. This could reveal whether the compound accumulates in specific organelles, such as the mitochondria or the nucleus, providing further insights into its potential sites of action.

Design and Synthesis of Advanced Chroman-4-one Analogs for Enhanced Biological Activity

The chemical scaffold of this compound provides a versatile platform for the design and synthesis of advanced analogs with improved biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational modification of the core structure. nih.gov

Synthetic modifications can be explored at various positions of the chroman-4-one ring system. For example, substitutions at the C-2 and C-3 positions have been shown to significantly influence the biological profile of chromanones. nih.govresearchgate.net The introduction of different alkyl or aryl groups at these positions can modulate the compound's lipophilicity and steric properties, potentially leading to enhanced binding affinity for its molecular targets. acs.org Efficient synthetic routes, including microwave-assisted organic synthesis and cascade reactions, can facilitate the rapid generation of a diverse library of analogs for biological screening. acs.orgrsc.org

Furthermore, the synthesis of prodrugs or the application of formulation strategies could be explored to improve the compound's solubility and bioavailability, which are often limiting factors for chroman-4-one derivatives. acs.org

| Modification Strategy | Rationale | Potential Outcome |

| Substitution at C-2 | Modulate lipophilicity and steric bulk. | Enhanced binding affinity and selectivity. |

| Substitution at C-3 | Introduce new functional groups for interaction. | Altered biological activity profile. |

| Modification of the B-ring | Alter electronic properties of the scaffold. | Improved potency and target engagement. |

| Prodrug Synthesis | Improve pharmacokinetic properties. | Enhanced bioavailability and in vivo efficacy. |

Application of Artificial Intelligence and Machine Learning in Chroman-4-one Research

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate research on this compound and its analogs. chromatographytoday.comaimlic.com These computational tools can be applied across various stages of the drug discovery and development pipeline.

In the early stages, AI and ML algorithms can be used for predictive modeling. By training models on large datasets of chemical structures and their associated biological activities, it is possible to predict the potential targets and efficacy of novel chroman-4-one derivatives. aimlic.com This can help prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. youtube.com

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Using algorithms to predict the biological activity of new analogs. | Prioritization of synthetic efforts and resource optimization. |